molecular formula C18H28N2O3 B2475284 tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate CAS No. 206273-84-9

tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate

Cat. No. B2475284
CAS RN: 206273-84-9
M. Wt: 320.433
InChI Key: QOWULEZIYCNQTC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H28N2O3 . It is a derivative of piperidine, a heterocyclic organic compound .

Scientific Research Applications

Synthesis as Key Intermediate in Drug Development

  • tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate is synthesized as a key intermediate in the development of various drugs. For instance, it's a crucial component in the synthesis of Vandetanib, a medication used in the treatment of certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of around 20.2% (Wang, Wang, Tang, & Xu, 2015).

Role in Synthesis of Biologically Active Compounds

  • This chemical is also instrumental in the synthesis of biologically active compounds such as Crizotinib, used in cancer treatment. The synthesis process from tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material results in a high total yield of 49.9%, showcasing its efficiency (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Anticancer Drug Synthesis

  • It serves as an important intermediate for small molecule anticancer drugs. The synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to this compound, has been optimized for high yield (71.4%), demonstrating its potential in cancer drug synthesis (Zhang, Ye, Xu, & Xu, 2018).

Synthesis for Industrial Applications

  • Its derivatives are synthesized for various industrial applications. For example, the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and its subsequent conversion into target compounds shows an overall yield of 56%, indicating its potential for industrial scalability (Xiao-kai, 2013).

Use in Molecular Structure Studies

  • It has been utilized in molecular structure and X-ray diffraction studies. Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has contributed to our understanding of molecular interactions and structure, which is vital for developing new compounds with desired properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-5-7-16(22-4)8-6-14/h5-8,15,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWULEZIYCNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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